molecular formula C12H15ClO2 B1452736 2-(4-Ethylphenoxy)-2-methylpropanoyl chloride CAS No. 4878-07-3

2-(4-Ethylphenoxy)-2-methylpropanoyl chloride

Cat. No.: B1452736
CAS No.: 4878-07-3
M. Wt: 226.7 g/mol
InChI Key: GRUISNOXIMVRSY-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 4-ethylphenoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-ethylphenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-Ethylphenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH) is used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Carboxylic Acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

2-(4-Ethylphenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-2-methylpropanoyl chloride
  • 2-(4-Ethylphenoxy)acetyl chloride
  • 2-(4-Ethylphenoxy)propanoyl chloride

Uniqueness

2-(4-Ethylphenoxy)-2-methylpropanoyl chloride is unique due to the presence of both the 4-ethylphenoxy group and the 2-methylpropanoyl group, which confer specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on its structural features.

Properties

IUPAC Name

2-(4-ethylphenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUISNOXIMVRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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